Varenicline

Smoking cessation Randomized controlled trial Nicotine dependence

Varenicline is a synthetic, high-affinity partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR). Approved by the FDA as a first-line smoking cessation pharmacotherapy, its mechanism of action involves both agonistic activity (attenuating nicotine withdrawal and craving by maintaining moderate dopamine release) and antagonistic activity (blocking the rewarding effects of nicotine by preventing full agonist binding).

Molecular Formula C13H13N3
Molecular Weight 211.26 g/mol
Cat. No. B7824298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVarenicline
Molecular FormulaC13H13N3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1C2CNCC1C3=CC4=NC=CN=C4C=C23
InChIInChI=1S/C13H13N3/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1/h1-2,4-5,8-9,14H,3,6-7H2/t8-,9+
InChIKeyJQSHBVHOMNKWFT-DTORHVGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 5.15X10+4 mg/L at 25 °C (est)
8.77e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Varenicline: Pharmacological Profile and Clinical Positioning for Smoking Cessation Procurement


Varenicline is a synthetic, high-affinity partial agonist at the α4β2 nicotinic acetylcholine receptor (nAChR) [1]. Approved by the FDA as a first-line smoking cessation pharmacotherapy, its mechanism of action involves both agonistic activity (attenuating nicotine withdrawal and craving by maintaining moderate dopamine release) and antagonistic activity (blocking the rewarding effects of nicotine by preventing full agonist binding) [2]. As a small molecule with a 24-hour half-life and minimal hepatic metabolism, varenicline exhibits a predictable pharmacokinetic profile with steady-state concentrations achieved within four days of repeated dosing [3]. Its established role in evidence-based tobacco dependence treatment is supported by extensive randomized controlled trial data and inclusion in multiple international clinical guidelines.

Varenicline: Why In-Class and Alternative Smoking Cessation Agents Are Not Interchangeable


Smoking cessation pharmacotherapies exhibit fundamentally distinct mechanisms of action, receptor selectivity profiles, and clinical efficacy outcomes that preclude simple therapeutic substitution. Varenicline, as a high-affinity α4β2 nAChR partial agonist, operates via a dual agonist-antagonist mechanism that simultaneously attenuates withdrawal and blocks nicotine reward—a pharmacological property not shared by bupropion (a norepinephrine-dopamine reuptake inhibitor and non-competitive nAChR antagonist) or nicotine replacement therapy (which provides exogenous nicotine without receptor antagonism) [1][2]. Even among α4β2 partial agonists, varenicline and cytisine differ substantially in receptor binding affinity, in vitro activation profiles, and off-target receptor activity, translating to divergent clinical efficacy and tolerability profiles that render them non-equivalent [3]. Additionally, pharmacogenetic evidence demonstrates that genetic variants predictive of varenicline response (e.g., CHRNB2, CHRNA5) differ from those predictive of bupropion response (e.g., CYP2B6), indicating that patient-specific factors further undermine the assumption of interchangeability [4].

Varenicline: Quantified Differentiation Against Comparator Smoking Cessation Agents


Varenicline vs. Bupropion: Six-Month Smoking Abstinence Rates in Direct Head-to-Head RCT

In a prospective, randomized, open-label comparative study of smoking tobacco users (n=90), varenicline demonstrated superior smoking cessation efficacy compared to bupropion at 6 months follow-up [1].

Smoking cessation Randomized controlled trial Nicotine dependence

Varenicline vs. Nicotine Replacement Therapy and Placebo: Network Meta-Analysis of Smoking Cessation Odds Ratios

A 2024 systematic review and network meta-analysis of 40 clinical studies (77 cohorts, 25,889 participants) comparing pharmacological monotherapies for smoking cessation at 16-32 weeks follow-up found varenicline to be the most effective single intervention [1].

Network meta-analysis Smoking cessation Comparative effectiveness

Varenicline vs. Bupropion vs. NRT: Clinically Significant Neuropsychiatric Adverse Events in a Large Safety Trial

In a large postmarketing randomized, double-blind, active- and placebo-controlled safety trial (EAGLES trial, N=8058), varenicline was not associated with increased risk of clinically significant neuropsychiatric adverse events compared to bupropion or nicotine replacement therapy in patients without a history of psychiatric disorders [1].

Neuropsychiatric safety Adverse events Smoking cessation

Varenicline vs. Cytisine: Comparative Efficacy from Direct Head-to-Head RCTs

Two head-to-head randomized controlled trials directly comparing varenicline and cytisine for smoking cessation demonstrate consistent numerical superiority for varenicline, with a pooled risk ratio favoring varenicline from 2 trials involving 2131 participants [1][2].

Cytisine Varenicline Head-to-head comparison

Varenicline Pharmacogenetics: Genetic Predictors of Differential Response vs. Bupropion

In the first pharmacogenetic investigation comparing varenicline and bupropion efficacy (n=1175 smokers of European ancestry), distinct genetic loci were found to predict treatment response to each medication, with no overlap in predictive variants [1].

Pharmacogenetics Varenicline Bupropion

Varenicline vs. Cytisine: Differential α4β2 nAChR Activation and Off-Target Receptor Activity

In vitro pharmacological evaluation using defined nAChR subtypes expressed in Xenopus laevis oocytes and HEK293 cells revealed that varenicline and cytisine exhibit distinct activation profiles at α4β2* receptors and differential off-target activity at α7 and α3* nAChRs [1].

Nicotinic receptor Partial agonist Receptor selectivity

Varenicline: Evidence-Based Application Scenarios for Clinical and Research Procurement


First-Line Smoking Cessation Pharmacotherapy in General Adult Smokers

Varenicline is indicated as the preferred first-line pharmacotherapy for smoking cessation in adult smokers without contraindications. This recommendation is supported by network meta-analysis data showing varenicline achieves the highest odds ratio for abstinence among monotherapies (OR = 2.83 vs. placebo, 95% CrI: 2.34-3.39) [1], and by direct head-to-head RCT data demonstrating a 24% absolute superiority over bupropion at 6 months (72% vs. 48%, P = 0.028) [2]. Procurement for smoking cessation programs should prioritize varenicline as the foundational pharmacological intervention.

Smoking Cessation in Patients Without Psychiatric Comorbidities Requiring Documented Neuropsychiatric Safety

Varenicline is appropriate for smoking cessation in patients without a history of psychiatric disorders where neuropsychiatric safety is a procurement consideration. The EAGLES trial (N=8058) demonstrated that varenicline is not associated with increased risk of clinically significant neuropsychiatric adverse events compared to bupropion, NRT, or placebo in non-psychiatric cohorts (varenicline: 3.1%; bupropion: 3.5%; NRT: 3.3%; placebo: 4.1%) [1]. This safety profile supports formulary inclusion for broad patient populations.

Combination Therapy with Nicotine Replacement Therapy for Refractory Smokers

Varenicline in combination with nicotine replacement therapy (NRT) represents a high-efficacy option for smokers who have failed monotherapy. A 2025 systematic review and meta-analysis found that combination therapy was associated with statistically significantly higher long-term abstinence rates compared to varenicline alone [1]. A separate network meta-analysis reported an OR of 5.75 (95% CrI: 2.27-14.88) for varenicline plus standard dose NRT, substantially exceeding varenicline monotherapy (OR = 2.83) [2]. Procurement of both agents should be considered for treatment-refractory populations.

Precision Medicine Research Incorporating Pharmacogenetic Biomarkers

Varenicline is a key compound for pharmacogenetic research in smoking cessation, given the established association between nAChR subunit gene variants (CHRNB2, CHRNA5, CHRNA4) and varenicline treatment response (OR = 1.76, 95% CI: 1.23-2.52, P < 0.005) [1]. The distinct genetic predictors for varenicline versus bupropion (CYP2B6) support the procurement of varenicline for clinical studies investigating genotype-guided smoking cessation treatment algorithms.

Quote Request

Request a Quote for Varenicline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.